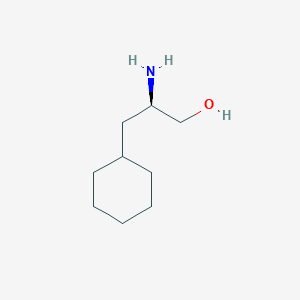

(R)-2-Amino-3-cyclohexylpropan-1-ol

説明

(R)-2-Amino-3-cyclohexylpropan-1-ol, also known as R-CPA, is a chiral compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of cyclohexylalanine and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In

科学的研究の応用

Molecular Recognition :

- Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, a derivative of (R)-2-Amino-3-cyclohexylpropan-1-ol, has been used as a chiral solvating agent for molecular recognition of enantiomers of acids. This technique is applicable to α-substituted carboxylic acids, phosphoric acids, unprotected amino acids, and dipeptides, with detection achieved through NMR or fluorescence spectroscopy. The methodology allows for quantitative determination in practical applications (Khanvilkar & Bedekar, 2018).

Synthesis of β-Amino Alcohols and Antimalarial Applications :

- A series of 1-aminopropan-2-ols, structurally related to (R)-2-Amino-3-cyclohexylpropan-1-ol, were synthesized and evaluated against malaria strains. The microwave-assisted ring opening of epoxides with various amines yielded these β-amino alcohols, showing micromolar potency against malaria (Robin et al., 2007).

Ligands in Asymmetric Catalysis :

- (R)-2-Amino-3-cyclohexylpropan-1-ol derivatives have been resolved and used as ligands in asymmetric catalysis. These optically active aminocyclohexanols have been employed in asymmetric phenyl transfer reactions to benzaldehydes and transfer hydrogenations of aryl ketones, yielding products with up to 96% enantiomeric excess (Schiffers et al., 2006).

Fluorescent Recognition of Chiral Acids :

- Cyclohexane-1,2-diamine-based bisbinaphthyl molecules, similar in structure to (R)-2-Amino-3-cyclohexylpropan-1-ol, have been synthesized for the enantioselective fluorescent recognition of chiral acids. These compounds demonstrate high sensitivity and selectivity towards alpha-hydroxycarboxylic acids and N-protected amino acids (Li et al., 2007).

Synthesis of 1,3-bis-(1,2,3-Triazol-1-yl)-Propan-2-ol Derivatives as Antifungal Compounds :

- 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, structurally related to (R)-2-Amino-3-cyclohexylpropan-1-ol, were synthesized and showed significant antifungal activity against Candida spp. strains. These compounds represent potential analogues for antifungal drugs like Fluconazole (Zambrano-Huerta et al., 2019).

Biocatalytic Synthesis of β-Substituted-γ-Amino Acids :

- Commercial lipases were used as biocatalysts for the synthesis of precursors of β-substituted-γ-amino acids, which are structurally related to (R)-2-Amino-3-cyclohexylpropan-1-ol. This approach allows for the preparation of a wide range of optically active compounds in high enantio- and diastereoselectivity (Mukherjee & Martínez, 2011).

Rh(II)-catalyzed Cycloadditions and Synthesis of Prolines :

- Rh(II)-catalyzed cycloaddition reactions of compounds related to (R)-2-Amino-3-cyclohexylpropan-1-ol led to the synthesis of various amino esters, including 3-hydroxyprolines, with high diastereoselectivities. This process is tolerant to air/moisture and insensitive to the solvents used, making it a convenient method for synthesizing prolines and related compounds (Deng et al., 2008).

特性

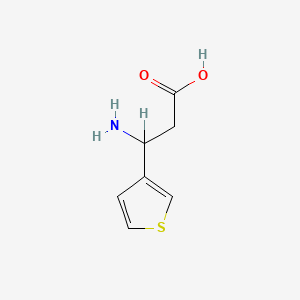

IUPAC Name |

(2R)-2-amino-3-cyclohexylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c10-9(7-11)6-8-4-2-1-3-5-8/h8-9,11H,1-7,10H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDRYURVUDZKSG-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-3-cyclohexylpropan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。